molecular formula C6H7N3O3S2 B2955282 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid CAS No. 328288-81-9

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

Cat. No.: B2955282
CAS No.: 328288-81-9
M. Wt: 233.26
InChI Key: CBNPVLVAROKJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C6H7N3O3S2. It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid typically involves the acylation of 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction is carried out by heating 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride and glacial acetic acid under reflux conditions for about 1.5 hours . The reaction mixture is then cooled, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized reaction conditions and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group in the compound can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole ring.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is unique due to its specific acetamido and sulfanyl substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S2/c1-3(10)7-5-8-9-6(14-5)13-2-4(11)12/h2H2,1H3,(H,11,12)(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNPVLVAROKJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.